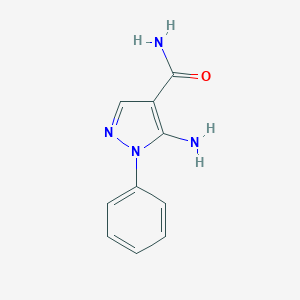

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high efficiency, ranging from 86% to 96%.

Industrial Production Methods

Industrial production methods for this compound often utilize similar multicomponent reactions due to their efficiency and environmental friendliness. The use of green solvents and heterogeneous catalysts is emphasized to make the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anti-inflammatory Properties

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has been identified as a potent anti-inflammatory agent. A patent describes its efficacy in reducing inflammation in warm-blooded animals, with recommended dosages ranging from 5 to 250 mg per kilogram per day. The preferred dosage typically falls between 5 to 100 mg/kg/day . This compound is effective in formulations such as tablets, capsules, and other pharmaceutical preparations.

Analgesic Effects

The compound's analgesic properties have also been documented, making it a candidate for pain management therapies. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, thereby alleviating pain associated with inflammatory conditions .

Potential in Cancer Therapy

Research indicates that derivatives of this compound may exhibit anti-cancer activity. Studies have shown that certain modifications to the pyrazole ring can enhance its cytotoxic effects against various cancer cell lines. These findings suggest potential pathways for developing new cancer therapeutics based on this scaffold .

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in numerous chemical reactions, including condensation and cyclization processes. For instance, it has been employed in the synthesis of substituted isatin derivatives through reactions involving sodium methylate in methanol under reflux conditions .

Use in Drug Development

The compound's structural features make it suitable for modifications leading to novel drug candidates. Researchers have utilized it as a starting material to create libraries of compounds with potential biological activity, facilitating high-throughput screening for drug discovery .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific structure and the presence of both an amino group and a carboxamide group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential pharmaceutical uses .

Biologische Aktivität

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (also known as APCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. The compound exhibits a range of biological activities that make it a candidate for further research and development.

Key Biological Activities

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways.

Inhibition of Adenosine Deaminase

One of the notable mechanisms involves the inhibition of adenosine deaminase , an enzyme crucial for purine metabolism. This inhibition can lead to increased levels of adenosine, which has various effects on cell proliferation and inflammation.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity, particularly against estrogen receptor-positive breast cancer cells (MCF-7). The compound showed an IC50 value of approximately 42.3 µM, indicating its potential as an anticancer agent . Further structural modifications have led to derivatives with enhanced potency against these cancer cells .

Study on Anticancer Properties

A study examined the effects of this compound on MCF-7 cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains using the agar diffusion method. The results showed significant inhibition zones, with this compound outperforming standard antibiotics in some cases .

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

Medicinal Chemistry : It serves as a scaffold for synthesizing novel derivatives with enhanced biological activities.

Pharmaceutical Development : Due to its promising anticancer and antimicrobial properties, it is being explored for potential therapeutic applications in drug development.

Environmental Science : The compound has been utilized in sensors for detecting metal ions, showcasing its utility beyond traditional medicinal applications .

Eigenschaften

IUPAC Name |

5-amino-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKSUPKIDNXMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274334 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50427-77-5 | |

| Record name | 50427-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50427-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-phenyl-4-pyrazolecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable building block in heterocyclic synthesis?

A: This compound possesses a versatile structure that enables its participation in various chemical reactions, leading to diverse heterocyclic systems. [, , ] For instance, it acts as a precursor for synthesizing substituted pyrazolo[3,4-d]pyrimidines by reacting with N-substituted isatins [], and it's employed in creating Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine derivatives. [] These heterocyclic compounds often exhibit pharmacological interest, making this compound a valuable tool in drug discovery research.

Q2: What are some of the notable applications of this compound derivatives?

A2: Research indicates potential applications in different areas:

- Antimicrobial Activity: Derivatives like Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine, synthesized using this compound, have shown activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. []

- Sensing Applications: this compound has been explored as a component in a chromium(III) membrane sensor for detecting Cr3+ ions in biological and environmental samples. [] This highlights its potential in analytical chemistry and environmental monitoring.

Q3: What are the common synthetic routes for incorporating this compound into larger molecular frameworks?

A: Cyclization reactions are frequently employed. [] One method involves reacting this compound with aldehydes like 4-(dimethylamino)benzaldehyde or 3,5-dinitrobenzaldehyde to construct pyrimidine rings. [] Another approach utilizes reactions with aliphatic ketones like acetone, 2-butanone, and cyclohexanone, in the presence of catalysts like FeCl3, to synthesize pyridine rings. [] These reactions highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.

Q4: Are there reviews available that provide a comprehensive overview of this compound's chemistry and applications?

A: Yes, a comprehensive review titled "Utility of this compound in Heterocyclic Synthesis" exists. [] It offers a systematic survey of the compound's preparation methods and its diverse reactivity as a building block for synthesizing polyfunctionalized heterocycles, many of which hold pharmacological significance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.